Lipophilicity Comparison: Fluorinated vs. Non-Fluorinated Scaffold
The introduction of a fluorine atom is a well-established strategy to modulate a molecule's lipophilicity. For the free base analog (2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine, CAS 929972-37-2), the predicted XLogP3 value is 1.1 [1]. This represents a quantifiable difference from its non-fluorinated counterpart, 1-(4-methoxyphenyl)ethanamine, for which the predicted XLogP3 is 0.9 [2]. While this data is for the free base form and not a direct measurement of the target hydrochloride salt, it demonstrates the quantifiable impact of fluorine substitution on a key property relevant to membrane permeability and distribution. No direct experimental LogP data was found for the target compound.
| Evidence Dimension | Predicted Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | Predicted XLogP3: 1.1 (for the free base analog, as a proxy) |
| Comparator Or Baseline | 1-(4-methoxyphenyl)ethanamine (predicted XLogP3: 0.9) |
| Quantified Difference | +0.2 log unit increase in predicted lipophilicity |
| Conditions | Computational prediction based on chemical structure (XLogP3). |
Why This Matters
This 0.2 log unit difference in predicted LogP can significantly alter passive membrane permeability and non-specific binding in biological assays, making the fluorinated scaffold a distinct chemical tool compared to its non-fluorinated counterpart.
- [1] Molaid. 2-fluoro-1-(4-methoxyphenyl)ethylamine (CAS 929972-37-2) Properties. View Source
- [2] PubChem. 1-(4-methoxyphenyl)ethanamine (CID: 74447) Predicted Properties. View Source
